2-(6-oxopyridazin-1(6H)-yl)propanoic acid
Overview
Description
“2-(6-oxopyridazin-1(6H)-yl)propanoic acid” is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 . It is available for research use and can be custom synthesized .
Molecular Structure Analysis
The molecular structure of “2-(6-oxopyridazin-1(6H)-yl)propanoic acid” is represented by the formula C7H8N2O3 . The compound contains a pyridazinone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms .Scientific Research Applications
- Biological Effects : Researchers have explored the biological effects of N-substituted carbamates, including anti-diabetic, anti-estrogenic, anticancer, anti-inflammatory, anti-osteoporosis, anti-malarial, antiviral, anti-obesity, antitumor, anti-Alzheimer, and anti-HIV activities .
- Drug Development : The compound serves as an intermediate in the synthesis of pharmaceutical compounds and plays a crucial role in modern drug design .
- Intermediate : 2-(6-oxopyridazin-1(6H)-yl)propanoic acid acts as an intermediate in the preparation of certain polymers .
- Selective Synthesis : Researchers have developed an efficient and cost-effective procedure for mono N-arylation of primary alkyl and benzyl carbamates using aryl iodides and bromides. Copper(I) iodide (CuI) serves as an inexpensive catalyst, and readily available ethylenediamine (EDA) acts as the ligand. Interestingly, arylboronic acids can also be used as coupling partners in this reaction .
- Analytical Methods : All products resulting from this reaction are well-characterized using techniques such as 1H- and 13C-NMR, mass spectrometry (MS), melting point determination, infrared spectroscopy (IR), and elemental analysis (CHNS) .
- Reaction Conditions : The optimal conditions for this reaction involve specific reagents, temperature, and solvent. For instance, alkyl carbamate, aryl halide, NaOtBu, CuI, EDA, and toluene are used at 100 °C .
Medicinal Chemistry and Drug Design
Polymer Synthesis
Organic Synthesis
Catalysis and Arylation
Characterization Techniques
Chemical Optimization
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5(7(11)12)9-6(10)3-2-4-8-9/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKDXWSLVZHZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxopyridazin-1(6H)-yl)propanoic acid |
Synthesis routes and methods
Procedure details
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